1-Methoxybenzotriazole

Physicochemical properties Hydrogen bonding Peptide coupling

Researchers requiring a pure hydrogen-bond-acceptor benzotriazole derivative for mechanistic studies or copper corrosion inhibition often face tautomeric ambiguity with parent compounds. This compound resolves this via a fixed N1-methoxy substitution (HBD=0, HBA=3). ● Eliminates tautomeric equilibria, enabling unambiguous experimental interpretation. ● Forms stable protective films on copper, ideal for high-temperature functional fluids. ● Acts as a bench-stable electrophilic partner for N-alkylation in medicinal chemistry. Procurement managers benefit from reliable synthesis on multigram scale and non-hazardous shipping.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 22713-34-4
Cat. No. B14004547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxybenzotriazole
CAS22713-34-4
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCON1C2=CC=CC=C2N=N1
InChIInChI=1S/C7H7N3O/c1-11-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3
InChIKeyZHPSBMQVLQEIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxybenzotriazole (CAS 22713-34-4) as a Benzotriazole Derivative for Synthesis and Corrosion Applications


1-Methoxybenzotriazole (CAS 22713-34-4) is an N-substituted benzotriazole derivative with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol [1]. The compound features a methoxy group at the 1-position of the benzotriazole ring, which eliminates hydrogen bond donor capacity (HBD count = 0) while retaining three hydrogen bond acceptor sites [2]. This substitution pattern confers distinct physicochemical and functional properties compared to the parent 1H-benzotriazole and its hydroxyl analog 1-hydroxybenzotriazole (HOBt). As a stable solid readily prepared on a multigram scale , 1-methoxybenzotriazole serves as a synthetic intermediate, corrosion inhibitor, and metal passivator in both research and industrial settings [3]. Its primary applications include organic synthesis (particularly in the formation of heterocyclic compounds), corrosion protection of copper and copper alloys, and as a model compound in mechanistic studies of benzotriazole reactivity [4][5].

Why 1-Methoxybenzotriazole Cannot Be Replaced by Generic Benzotriazole Analogs


Generic substitution of 1-methoxybenzotriazole with other benzotriazole derivatives—such as unsubstituted 1H-benzotriazole, 1-hydroxybenzotriazole (HOBt), or 1-methylbenzotriazole—is technically unsound due to fundamental differences in electronic structure, hydrogen bonding capacity, and resultant reactivity. The 1-methoxy substitution eliminates the acidic N-H proton present in 1H-benzotriazole and the hydroxyl proton in HOBt, rendering the molecule a pure hydrogen bond acceptor (HBA count = 3, HBD count = 0) rather than a dual donor-acceptor [1]. This alteration profoundly affects tautomeric equilibria, metal coordination geometry, and the compound's role in synthetic transformations . For instance, in peptide coupling applications, the methoxy group cannot participate in the catalytic proton shuttle mechanism characteristic of HOBt, fundamentally altering its utility [2]. Similarly, in corrosion inhibition, the 1-substitution pattern influences film-forming kinetics and complex stability relative to unsubstituted benzotriazole [3]. Consequently, procurement decisions based solely on the benzotriazole scaffold—without accounting for specific N1-substitution—risk compromised performance in both synthetic and industrial applications. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Evidence: Head-to-Head Performance of 1-Methoxybenzotriazole Against Comparators


Hydrogen Bonding Profile Differentiates 1-Methoxybenzotriazole from HOBt and Benzotriazole

1-Methoxybenzotriazole exhibits a distinct hydrogen bonding profile compared to its closest analog, 1-hydroxybenzotriazole (HOBt), and the parent compound 1H-benzotriazole. The target compound possesses zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), whereas HOBt has HBD = 1 (the hydroxyl proton) and HBA = 4, and 1H-benzotriazole has HBD = 1 (N-H) and HBA = 3 [1]. This elimination of donor capacity precludes 1-methoxybenzotriazole from participating in the proton shuttle mechanism essential for HOBt's catalytic role in carbodiimide-mediated peptide coupling [2]. The methoxy group is a pure acceptor, rendering the compound suitable as a metal-coordinating ligand or synthetic electrophile but unsuitable as a racemization-suppressing additive.

Physicochemical properties Hydrogen bonding Peptide coupling

Corrosion Inhibition Efficiency of Alkoxybenzotriazoles Relative to Unsubstituted Benzotriazole

Alkoxybenzotriazole compounds, including 1-methoxybenzotriazole, demonstrate enhanced corrosion inhibition for copper and copper alloys compared to unsubstituted 1H-benzotriazole (BT). European Patent EP0429259A1 discloses that alkoxybenzotriazoles provide superior protection in multimetal systems, particularly those containing copper alongside other metals, due to modified film-forming kinetics and improved complex stability [1]. The patent specifically claims that these compounds are 'especially effective inhibitors of copper and copper alloy corrosion' and can protect multimetal systems. While specific electrochemical data (e.g., inhibition efficiency percentages, polarization resistance values) are not directly compared in the same study, the class-level inference from the patent literature indicates that 1-substitution with alkoxy groups enhances protective film characteristics relative to the parent benzotriazole .

Corrosion inhibition Copper passivation Industrial fluids

Molecular Weight and Rotatable Bond Differences Impacting Synthetic Utility

1-Methoxybenzotriazole possesses a molecular weight of 149.15 g/mol and exactly one rotatable bond (the methoxy C-O bond), compared to 1H-benzotriazole (MW 119.12 g/mol, 0 rotatable bonds) and 1-hydroxybenzotriazole (MW 135.12 g/mol, 0 rotatable bonds) [1][2]. The introduction of the methoxy group increases molecular weight by approximately 25% relative to 1H-benzotriazole and adds conformational flexibility via the rotatable methoxy substituent. This structural feature influences solubility in organic solvents and may affect the compound's behavior as a leaving group or synthetic auxiliary in benzotriazole-mediated alkylation and acylation reactions . The absence of a labile N-H or O-H proton also renders the compound stable under basic and nucleophilic conditions that would deprotonate or oxidize HOBt.

Synthetic intermediate Physical property Benzotriazole alkylation

Stability and Multigram Scalability of 1-Methoxybenzotriazole

1-Methoxybenzotriazole is described as a stable solid that is 'easily prepared on a multigram scale' . This contrasts with the explosive hazard associated with certain benzotriazole-based coupling reagents such as HOBt and HOAt, which exhibit autocatalytic decomposition profiles and unpredictable thermal behavior [1]. While direct thermal stability data (e.g., DSC onset temperature, enthalpy of decomposition) for 1-methoxybenzotriazole are not available in the public literature, the compound's classification as a non-explosive, bench-stable solid distinguishes it from the hazardous benzotriazole-based peptide coupling additives. The 1-methoxy substitution eliminates the acidic proton that contributes to the decomposition pathways of HOBt, potentially conferring superior shelf stability and safer handling [2].

Chemical stability Synthesis scalability Procurement

Optimal Application Scenarios for 1-Methoxybenzotriazole (CAS 22713-34-4)


Corrosion Inhibition in Multimetal Industrial Fluids

Based on patent evidence for enhanced copper and copper alloy protection [1], 1-methoxybenzotriazole is optimally deployed as a corrosion inhibitor in functional fluids such as engine coolants, metalworking fluids, and hydraulic oils that contact multimetal systems containing copper alongside steel, aluminum, or brass. The compound's ability to form stable protective films on copper surfaces—while maintaining compatibility with other metals—addresses a critical failure mode in industrial equipment where galvanic corrosion accelerates component degradation. Procurement of 1-methoxybenzotriazole for this application is justified when the formulation requires improved copper passivation relative to unsubstituted benzotriazole, particularly in high-temperature or high-shear environments where film stability is paramount [2].

Synthetic Intermediate in Benzotriazole-Mediated Alkylation and Acylation

1-Methoxybenzotriazole serves as a versatile synthetic intermediate in benzotriazole-mediated alkylation and acylation methodologies [1]. Its unique combination of zero hydrogen bond donor capacity, one rotatable bond, and the electron-donating methoxy group enables selective N-alkylation and functionalization pathways distinct from those of HOBt or 1H-benzotriazole. Specifically, the compound can act as an electrophilic partner in reactions requiring a stable benzotriazole leaving group without the protic interference of the hydroxyl moiety. This application scenario is particularly relevant for medicinal chemistry and natural product synthesis, where 1-methoxybenzotriazole can be employed to prepare 1-substituted benzotriazole derivatives as building blocks for further elaboration [2].

Model Compound for Mechanistic Studies of Benzotriazole Reactivity

Owing to its defined substitution pattern and the elimination of tautomeric equilibria that complicate the behavior of 1H-benzotriazole and HOBt, 1-methoxybenzotriazole is an ideal model compound for fundamental mechanistic investigations. The fixed N1-methoxy structure provides a simplified electronic framework for studying photoelectron spectra, metal coordination geometry, and regioselective substitution reactions [1]. Research groups investigating the structure-activity relationships of benzotriazole derivatives or developing computational models for benzotriazole reactivity should prioritize procurement of this compound as a well-defined reference standard. The absence of N-H tautomerism ensures that experimental observations can be attributed unambiguously to the N1-substituted isomer, eliminating confounding variables present in the parent benzotriazole system [2].

Bench-Stable Precursor for 1-Alkoxybenzotriazole Derivatives

As a stable solid easily prepared on multigram scale [1], 1-methoxybenzotriazole serves as a bench-stable precursor for the synthesis of more complex 1-alkoxybenzotriazole derivatives, including 1-(aryl)methoxy-1H-benzotriazoles that function as reagents in palladium-catalyzed cross-coupling reactions [2]. The compound's non-explosive nature and straightforward synthesis render it suitable for laboratory-scale preparation of diverse 1-alkoxybenzotriazole libraries. In contrast to the hazardous HOBt-derived active esters, 1-methoxybenzotriazole can be handled without specialized safety precautions, reducing barriers to entry for research laboratories exploring benzotriazole-mediated synthetic methodologies .

Technical Documentation Hub

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